Product packaging for C-Undecylcalix[4]resorcinarene monohydrate(Cat. No.:CAS No. 116780-43-9)

C-Undecylcalix[4]resorcinarene monohydrate

Cat. No.: B054279
CAS No.: 116780-43-9
M. Wt: 1105.7 g/mol
InChI Key: NLPGYPIHQCVVRO-UHFFFAOYSA-N
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Description

C-Undecylcalix[4]resorcinarene monohydrate is a sophisticated macrocyclic host molecule belonging to the calix[4]resorcinarene family, distinguished by its four undecyl (C11) alkyl chains. These hydrophobic chains significantly enhance the molecule's lipophilicity and promote its self-assembly into complex supramolecular architectures, such as monolayers, bilayers, and nanocapsules. Its primary research value lies in its versatile molecular recognition properties; the defined cavity formed by the resorcinarene bowl is capable of selectively binding various neutral and charged guest molecules through hydrophobic, van der Waals, and cation-π interactions. Researchers utilize this compound extensively in developing advanced sensor platforms for ion and small molecule detection, designing novel drug delivery systems for controlled release, and fabricating nanoscale reaction vessels. The monohydrate form ensures stability and handling consistency for precise experimental replication. Its mechanism of action involves forming host-guest complexes where the target analyte is encapsulated within its electron-rich cavity, often leading to measurable changes in spectroscopic properties or system solubility. This makes it an indispensable tool for probing molecular interactions, engineering functional nanomaterials, and exploring the fundamentals of supramolecular chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H112O8 B054279 C-Undecylcalix[4]resorcinarene monohydrate CAS No. 116780-43-9

Properties

IUPAC Name

2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGYPIHQCVVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H112O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112247-07-1
Record name C-Undecylcalix[4]resorcinarene Monohydrate
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Synthetic Methodologies and Derivatization Strategies

Foundational Synthetic Routes to C-Undecylcalixscbt.comresorcinarene

The primary and most established method for synthesizing C-undecylcalix scbt.comresorcinarene (B1253557) is the acid-catalyzed condensation of resorcinol (B1680541) with an aldehyde. Specifically, four equivalents of resorcinol react with four equivalents of dodecanal, which provides the undecyl groups at the lower rim of the macrocycle. This electrophilic substitution reaction is typically carried out in a protic solvent, such as ethanol or an ethanol/water mixture, with a strong acid catalyst like hydrochloric acid (HCl).

The reaction mechanism involves the acid-catalyzed activation of the aldehyde, followed by electrophilic attack on the electron-rich resorcinol rings at the positions ortho to both hydroxyl groups. A subsequent dehydration and cyclization of the linear intermediates leads to the formation of the cyclic tetramer. The thermodynamically stable all-cis (cone) conformer is often the major product, precipitating out of the reaction mixture due to its low solubility.

Key reaction parameters, including temperature, reaction time, and reactant concentrations, are crucial for optimizing the yield and purity of the final product. The yield of C-undecylcalix scbt.comresorcinarene can be significantly influenced by these conditions, with reported yields varying based on the specific protocol employed.

Table 1: Comparative Synthesis Protocols for C-Alkylcalix scbt.comresorcinarenes This table provides data from various reported syntheses of C-alkylcalix scbt.comresorcinarenes, including the C-undecyl variant, to illustrate the range of reaction conditions and outcomes.

Alkyl GroupAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
UndecylDodecanalHClEthanol/Water (1:1)70-806-1264.6
UndecylDodecanalHClEthanol100 (Reflux)18Not specified
NonylDecanalHClEthanol/Water (1:1)70-806-1285.0
PentylHexanalHClEthanol/Water (1:1)70-806-1275.0
ButylValeraldehydeHClEthanol732444.7

Strategic Modifications of the Upper and Lower Rims of C-Undecylcalixscbt.comresorcinarene

The structure of C-undecylcalix scbt.comresorcinarene offers two distinct domains for chemical modification: the upper rim and the lower rim. This allows for the tailored design of functional derivatives for specific applications in host-guest chemistry, sensing, and catalysis.

The upper rim is characterized by a dense array of eight phenolic hydroxyl groups and four C-2 positions on the resorcinol rings. The hydroxyl groups are the most common sites for functionalization, providing handles for a wide range of chemical transformations. The C-2 positions, situated between the hydroxyl groups on each resorcinol unit, are also available for electrophilic substitution reactions, such as aminomethylation (Mannich reaction) or sulfomethylation, which can introduce new functionalities and alter the solubility of the macrocycle.

The lower rim consists of the four undecyl chains that are appended to the methylene (B1212753) bridges connecting the resorcinol units. The nature of the lower rim is primarily determined during the initial synthesis by the choice of aldehyde. Post-synthesis modification of these aliphatic chains is challenging and less common. Therefore, the long, hydrophobic undecyl groups are integral to the scaffold, imparting high lipophilicity and influencing the compound's solubility and self-assembly behavior.

Functionalization of Hydroxyl Groups within the C-Undecylcalixscbt.comresorcinarene Scaffold

The eight hydroxyl groups on the upper rim are key to the derivatization of the C-undecylcalix scbt.comresorcinarene scaffold. Their reactivity allows for the introduction of a wide variety of functional groups through several strategic reactions.

One of the most common modifications is O-alkylation , where the phenolic protons are replaced with alkyl or functionalized alkyl groups. This can be achieved by reacting the calix scbt.comresorcinarene with alkyl halides in the presence of a base. This reaction can be controlled to achieve partial or complete substitution, leading to derivatives with tailored solubility and complexation properties. For instance, selective O-alkylation can be achieved based on the conformation of the calixarene (B151959).

Other important functionalization reactions include:

Esterification: Reaction with acyl chlorides or anhydrides to form ester derivatives.

Sulfomethylation: A reaction with formaldehyde and sodium sulfite that introduces water-solubilizing sulfonate groups at the C-2 positions, facilitated by the presence of the adjacent hydroxyl groups.

Mannich Reaction: Condensation with formaldehyde and a primary or secondary amine to introduce aminomethyl groups, which can serve as precursors for further modifications or as metal-coordinating sites.

These modifications allow for the fine-tuning of the electronic properties, solubility, and binding capabilities of the calixarene core.

Synthesis of Calixscbt.comresorcinarene-Based Cavitands for Enhanced Conformational Rigidity

To create a well-defined and rigid molecular container, C-undecylcalix scbt.comresorcinarene can be converted into a cavitand . This is achieved by bridging the adjacent hydroxyl groups on the upper rim with covalent linkers. This process locks the calixarene into a specific conformation, typically the "vase" or "kite" form, preventing the conformational flexibility inherent in the parent macrocycle.

The synthesis of cavitands involves the reaction of the eight hydroxyl groups with bifunctional reagents. Common bridging units include:

Dihalomethanes (e.g., dibromomethane, dichlorodifluoromethane)

Disiloxanes

Aromatic linkers to create extended, deeper cavities.

The choice of the bridging group is critical as it determines the size, shape, and depth of the resulting cavity, which in turn dictates the cavitand's selectivity for binding specific guest molecules. This enhanced conformational rigidity is essential for applications in molecular recognition, catalysis within a confined space, and the construction of complex supramolecular assemblies.

Purification and Recrystallization Protocols for C-Undecylcalixscbt.comresorcinarene Monohydrate

The purification of C-undecylcalix scbt.comresorcinarene monohydrate from the crude reaction mixture is essential to remove unreacted starting materials, the acid catalyst, and any oligomeric byproducts. The high lipophilicity of the product allows for a straightforward initial purification protocol.

A general procedure involves the following steps:

Precipitation and Filtration: After the condensation reaction is complete, the reaction mixture is cooled. The crude C-undecylcalix scbt.comresorcinarene often precipitates directly from the alcoholic solution. The solid is then collected by vacuum filtration.

Washing: The filtered solid is washed extensively to remove impurities. A common washing sequence involves:

Water: To remove the hydrochloric acid catalyst and any water-soluble impurities.

Ethanol or Methanol (B129727): To wash away unreacted resorcinol and dodecanal.

Hexane or Pentane: To remove non-polar byproducts.

Drying: The washed product is dried under vacuum to remove residual solvents.

For obtaining high-purity material, particularly for crystallographic studies or sensitive applications, recrystallization is employed. Due to the hydrophobic nature of the undecyl chains, suitable solvents for recrystallization are typically organic solvents in which the compound has moderate solubility at elevated temperatures and poor solubility at room temperature. The choice of solvent can be critical and may require some experimentation. Methanol and ethanol are commonly used solvents for the recrystallization of C-alkylcalix scbt.comresorcinarenes. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals of the monohydrate.

Supramolecular Assembly and Self Organization Phenomena

Principles Governing Self-Assembly of Resorcinarene (B1253557) Macrocycles

The self-assembly of resorcinarene macrocycles like C-undecylcalix sigmaaldrich.comresorcinarene is a spontaneous process driven by a combination of non-covalent interactions. The primary driving force is the formation of an extensive network of hydrogen bonds among the hydroxyl groups located on the upper rim of the macrocycle. This creates a highly organized and stable arrangement.

The process is also significantly influenced by the hydrophobic effect, particularly for derivatives with long alkyl chains such as the undecyl groups in C-undecylcalix sigmaaldrich.comresorcinarene. These nonpolar chains tend to minimize their contact with polar solvent molecules, promoting aggregation and the formation of larger structures. Other contributing interactions include van der Waals forces, π–π stacking between the aromatic resorcinol (B1680541) units, and cation–π interactions. The interplay of these forces dictates the size, shape, and stability of the resulting supramolecular architectures, which can range from simple dimers to complex, capsule-like hexamers. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks in C-Undecylcalixsigmaaldrich.comresorcinarene Systems

Hydrogen bonding is the cornerstone of supramolecular assembly in C-undecylcalix sigmaaldrich.comresorcinarene systems. The upper rim of the macrocycle is decorated with eight hydroxyl groups, which can act as both hydrogen bond donors and acceptors. nih.gov This enables the formation of a robust, circular hydrogen bond network, often involving solvent molecules like water, which stabilizes the characteristic bowl-shaped conformation of the molecule.

In the solid state, these hydrogen bonds extend intermolecularly, linking multiple macrocycles together to form well-defined, crystalline structures. For instance, studies on solvates of C-undecylcalix sigmaaldrich.comresorcinarene have revealed layered structures where the macrocycles form dimers. These dimers are held together by van der Waals interactions between their long undecyl chains, while the layers are connected through intricate hydrogen-bonding networks involving the hydroxyl groups and solvent molecules. The presence of a monohydrate molecule further contributes to this network, acting as a bridge between resorcinarene units.

In solution, particularly in nonpolar solvents, these interactions lead to the formation of discrete, self-assembled capsules. Research has shown that C-alkyl resorcin sigmaaldrich.comarenes can narcissistically self-assemble into hexameric capsules, often encapsulating solvent or guest molecules within their cavities. researchgate.net The stability of these assemblies is a direct result of the cooperative nature of the numerous hydrogen bonds and other weak interactions.

Conformational Dynamics of Calixsigmaaldrich.comresorcinarene Assemblies

Calix sigmaaldrich.comresorcinarenes are conformationally flexible molecules. The relative orientation of the four resorcinol units, dictated by the arrangement of the substituents at the bridging methylene (B1212753) carbons, gives rise to several distinct conformers. mdpi.com The specific conformation adopted is influenced by factors such as the nature of the substituents, the solvent, temperature, and the presence of guest molecules. mdpi.combuffalo.edu This conformational dynamism is a key feature of their chemistry, allowing them to adapt to different environments and guest molecules.

Five primary conformations have been identified for calix sigmaaldrich.comresorcinarenes:

Crown (or Cone): This is the most common and often the most stable conformation, characterized by a C4v symmetry. researchgate.net All four resorcinol units are oriented in the same direction, creating a well-defined, bowl-shaped cavity. This conformation is stabilized by a circular array of intramolecular hydrogen bonds between adjacent hydroxyl groups on the upper rim.

Chair: Exhibiting C2h symmetry, the chair conformation has two opposite resorcinol rings pointing upwards and the other two pointing downwards.

Boat: With C2v symmetry, the boat conformation has two adjacent resorcinol rings pointing up and the other two pointing down.

Saddle: This conformation has S4 symmetry.

Diamond: Characterized by Cs symmetry.

The interconversion between these conformers can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For instance, the crown conformer typically shows a single set of signals for the resorcinol protons, while less symmetric conformers like the chair and boat show multiple signals. researchgate.net

Summary of Calix sigmaaldrich.comresorcinarene Conformations
ConformationSymmetry GroupDescription of Resorcinol Unit Orientation
CrownC4vAll four units point in the same direction, forming a bowl shape.
ChairC2hTwo opposite units point up, two opposite units point down.
BoatC2vTwo adjacent units point up, two adjacent units point down.
SaddleS4Alternating up-down orientation of resorcinol units.
DiamondCsOne unit is inverted relative to the other three.

Aggregation Behavior and Solvate Formation in Various Media

The long undecyl chains of C-undecylcalix sigmaaldrich.comresorcinarene impart significant amphiphilic character to the molecule, leading to complex aggregation behavior in different solvents. In nonpolar organic solvents like benzene (B151609) or chloroform, the molecule tends to form discrete, soluble aggregates, most notably hexameric capsules held together by hydrogen bonds. researchgate.netnih.gov These capsules can create a polar internal microenvironment capable of hosting water or other small polar molecules.

In more polar solvents or in aqueous solutions, the hydrophobic undecyl chains drive the aggregation to form larger assemblies, such as micelles or vesicles. The specific nature of these aggregates depends on factors like concentration and the presence of guest molecules.

Directed Self-Assembly for Nanostructure Fabrication

Directed self-assembly is a powerful "bottom-up" approach for fabricating nanoscale structures and devices. This strategy utilizes the intrinsic self-organizing properties of molecules like C-undecylcalix sigmaaldrich.comresorcinarene and guides their assembly into desired patterns using external templates or forces. The ability of this macrocycle to form ordered monolayers on surfaces makes it an excellent candidate for such applications.

By depositing C-undecylcalix sigmaaldrich.comresorcinarene onto a substrate, a highly organized molecular layer can be formed. This layer can then act as a template, directing the subsequent deposition and arrangement of other materials, such as nanoparticles, into predefined architectures. The regular cavities and functional groups of the calixarene (B151959) array can provide specific binding sites, leading to precise control over the positioning of the deposited components.

The unique molecular structure of C-undecylcalix sigmaaldrich.comresorcinarene can be harnessed to template the formation of complex nanoparticle architectures. While specific research on C-undecylcalix sigmaaldrich.comresorcinarene for creating nanoparticle rings is limited, the principles derived from related resorcinarene and calixarene systems are highly relevant. For instance, resorcinarenes have been shown to be effective surfactants for stabilizing metal nanoparticles in solution and can direct their assembly into larger structures. researchgate.net

One notable study demonstrated that cobalt nanoparticles stabilized by resorcinarene surfactants could spontaneously assemble into nanosized "bracelets" or rings in organic solvents. researchgate.net This assembly is driven by a combination of magnetic dipole interactions between the nanoparticles and the templating effect of the resorcinarene molecules. The calixarene's concave structure can also act as a template for the synthesis of uniformly sized nanoparticles by providing a confined space for their growth. nih.gov By forming ordered arrays on a surface, C-undecylcalix sigmaaldrich.comresorcinarene could potentially serve as a template to guide the deposition of nanoparticles into ring-like or other complex patterns, opening avenues for the fabrication of novel nanoelectronic and sensing devices.

Physicochemical Properties of C-Undecylcalix sigmaaldrich.comresorcinarene Monohydrate
PropertyValueReference
CAS Number112247-07-1 sigmaaldrich.comnih.gov
Molecular FormulaC₇₂H₁₁₂O₈·H₂O sigmaaldrich.comnih.gov
Molecular Weight1123.67 g/mol sigmaaldrich.comnih.gov
Melting Point293-295 °C sigmaaldrich.com
Hydrogen Bond Donor Count8 (from the macrocycle) nih.gov
Hydrogen Bond Acceptor Count8 (from the macrocycle) nih.gov

Strategies for Stabilizing Nanoparticle Assemblies using C-Undecylcalixresearchgate.netresorcinarene

C-Undecylcalix researchgate.netresorcinarene has emerged as a significant surfactant in the stabilization of inorganic nanoparticle assemblies, particularly in nonpolar solutions. Its unique molecular architecture, featuring a polar headgroup and nonpolar alkyl tails, allows it to effectively encapsulate nanoparticles, preventing their aggregation and precipitation.

A primary strategy for nanoparticle stabilization involves the direct interaction of the C-Undecylcalix researchgate.netresorcinarene with the nanoparticle surface. Research has demonstrated the successful stabilization of gold nanoparticles ranging from 3 to 20 nanometers in diameter within dilute hydrocarbon solutions for extended periods, in some cases up to several months. researchgate.net The stabilization is primarily attributed to the chemisorption of the resorcinarene's hydroxyl groups onto the nanoparticle surface. This is believed to be mediated by multiple gold-oxygen (Au-O) interactions, which is a departure from the more common thiol-gold interactions used with other stabilizing agents. researchgate.net

The undecyl chains of the molecule play a crucial role in maintaining the dispersion of the nanoparticles. These long hydrocarbon tails extend into the nonpolar solvent, creating a steric barrier that prevents the nanoparticles from approaching each other and aggregating. The mobility of these tail groups is particularly important for the stability of larger nanoparticles. researchgate.net

Another key aspect of this stabilization strategy is the use of C-Undecylcalix researchgate.netresorcinarene as a phase-transfer agent. It can facilitate the transfer of nanoparticles from an aqueous phase, where they are synthesized, to an organic phase. This is achieved by the calixarene encapsulating the nanoparticle in the aqueous phase and then, due to its hydrophobic exterior, moving into the nonpolar solvent, bringing the nanoparticle with it. This process has been demonstrated with gold nanoparticles, where C11-resorcinarene acted as both a phase-transfer and capping agent, resulting in stable dispersions in various organic solvents. researchgate.net

The table below summarizes key findings from studies on the stabilization of gold nanoparticles using C-Undecylcalix researchgate.netresorcinarene and its analogues.

NanoparticleStabilizer ConcentrationNanoparticle SizeSolventStability DurationProposed Interaction
Gold (Au)0.1-1.2 mM3-20 nmMesityleneUp to several monthsMultiple Au-O interactions
Gold (Au)Not specified~12 nmMesityleneStable for isolation and redispersionCapping and phase transfer

Formation of Supramolecular Polymeric and Gel Materials

The inherent self-assembly capabilities of calix researchgate.netresorcinarenes, driven by non-covalent interactions such as hydrogen bonding and van der Waals forces, position them as promising building blocks for the construction of supramolecular polymers and gel materials. While research specifically detailing the formation of such materials from C-Undecylcalix researchgate.netresorcinarene monohydrate is an developing area, studies on analogous systems provide significant insights into its potential.

The formation of supramolecular polymers from calix researchgate.netresorcinarene derivatives has been demonstrated. For instance, a water-soluble resorcin researchgate.netarene bearing pyridinium (B92312) pendent groups has been shown to self-assemble into head-to-tail supramolecular polymers in aqueous solution. nih.gov This assembly is driven by the encapsulation of the pyridinium groups of one molecule within the cavity of another. Although this specific example involves a modified calixarene, it highlights the potential for directional, non-covalent polymerization of the calix researchgate.netresorcinarene scaffold. The long undecyl chains of C-Undecylcalix researchgate.netresorcinarene could similarly direct self-assembly in nonpolar solvents through van der Waals interactions, potentially leading to fibrous or polymeric structures.

Furthermore, the gelation of organic solvents by calix researchgate.netarene-based molecules points to another avenue for the formation of supramolecular materials. While direct studies on C-Undecylcalix researchgate.netresorcinarene as a gelator are not extensively documented, related compounds have shown significant gel-forming capabilities. For example, supramolecular organogels with high tensile strengths have been generated from calix researchgate.netarene-derived precursors through the formation of hydrazone linkages. scispace.com In other work, a dimeric-cholesteryl derivative of a calix researchgate.netarene was found to be an efficient gelator for mixtures of n-decane and acetonitrile, forming networked structures of micro- and nano-fibers. rsc.org These examples suggest that with appropriate functionalization or under specific solvent conditions, the C-Undecylcalix researchgate.netresorcinarene molecule could also act as a low-molecular-weight gelator, entrapping solvent molecules within a self-assembled fibrillar network.

The table below presents data from studies on supramolecular polymers and gels formed from related calix researchgate.netresorcinarene systems, illustrating the potential of this class of molecules.

Calix researchgate.netresorcinarene DerivativeMaterial FormedDriving InteractionsSolventKey Properties
Water-soluble resorcin researchgate.netarene with pyridinium groupsSupramolecular polymerHost-guest interactionsWaterHead-to-tail assembly
Calix researchgate.netarene-based gelator precursorsSupramolecular organogel/hydrogelHydrazone formation, self-assemblyDMSO, WaterHigh tensile strength (up to 40 MPa for organogel)
Dimeric-cholesteryl calix researchgate.netareneSupramolecular organogelSelf-assembly into fibersn-Decane/Acetonitrile mixtureThixotropic properties
Octacarboxy-calixresorcinarenesSupramolecular polymer complexes with polyethyleneimineElectrostatic and hydrophobic interactionsWaterFormation of nanosized complexes

Host Guest Chemistry and Molecular Recognition

Core Principles of Host-Guest Complexation with C-Undecylcalixmdpi.comresorcinarene

C-Undecylcalix mdpi.comresorcinarene's ability to form host-guest complexes is rooted in its unique three-dimensional structure. This macrocycle is composed of four resorcinol (B1680541) units linked by methylene (B1212753) bridges, creating a pre-organized cavity. The upper rim of this cavity is lined with hydroxyl groups, rendering it hydrophilic, while the long undecyl chains extending from the lower rim create a hydrophobic domain. This amphiphilic nature is a cornerstone of its function as a host molecule, allowing it to interact with a wide array of guest molecules through various non-covalent forces. researchgate.net

The formation of a host-guest complex is a thermodynamically driven process, aiming for the most stable arrangement of the host and guest molecules. The size and shape complementarity between the host's cavity and the guest molecule is a critical factor, often described by the "lock and key" principle. nih.gov However, the flexibility of the calixarene (B151959) framework allows for some degree of induced fit, where the host can adjust its conformation to better accommodate the guest.

Selective Binding of Diverse Guest Molecules, Including Polar Oxygen-Functionalized Species

The dual hydrophilic-hydrophobic character of C-Undecylcalix mdpi.comresorcinarene (B1253557) allows it to selectively bind a diverse range of guest molecules. The hydrophobic cavity provides a favorable environment for nonpolar molecules or the nonpolar segments of amphiphilic molecules. Concurrently, the hydroxyl groups at the upper rim can engage in hydrogen bonding with polar guest molecules.

A notable example of its ability to bind polar, oxygen-functionalized species is the formation of a host-guest complex with glycerol (B35011). researchgate.net In this interaction, the hydroxyl groups of the glycerol molecule can form hydrogen bonds with the hydroxyl groups on the upper rim of the calixarene. This demonstrates the capacity of C-Undecylcalix mdpi.comresorcinarene to act as a receptor for small, polar molecules. Furthermore, studies on related resorcinarenes have shown their ability to form complexes with various other polar molecules, such as alcohols and amines, through hydrogen bonding and other electrostatic interactions. beilstein-journals.orguni-bielefeld.de The selectivity of this binding is influenced by factors such as the size and shape of the guest, as well as the number and arrangement of its functional groups.

Encapsulation Mechanisms for Small Molecules and Therapeutic Agents

The well-defined cavity of C-Undecylcalix mdpi.comresorcinarene makes it an effective host for the encapsulation of small molecules, including therapeutic agents. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules. chemimpex.com The mechanism of encapsulation is primarily driven by the establishment of multiple non-covalent interactions between the host and the guest within the cavity.

Research has demonstrated the potential of C-Undecylcalix mdpi.comresorcinarene derivatives in drug delivery systems. For instance, a conjugate of C-Undecylcalix mdpi.comresorcinarene with methoxy (B1213986) poly(ethylene glycol) has been shown to form nanoassociates in aqueous solutions capable of encapsulating drugs with varying hydrophobicities, such as doxorubicin, naproxen, ibuprofen, and quercetin. beilstein-journals.org The encapsulation process involves the penetration of the drug molecules into the micelles formed by the calixarene conjugate, where they interact with the aromatic platform of the macrocycle. beilstein-journals.org This encapsulation not only improves the solubility of hydrophobic drugs but can also provide a mechanism for their controlled release. beilstein-journals.org

Guest MoleculeTypeApplication
GlycerolSmall Polar MoleculeModel for polar guest binding
DoxorubicinTherapeutic AgentCancer therapy
NaproxenTherapeutic AgentAnti-inflammatory
IbuprofenTherapeutic AgentAnti-inflammatory
QuercetinTherapeutic AgentAntioxidant

Elucidation of Non-Covalent Interactions Driving Complexation

The formation and stability of host-guest complexes with C-Undecylcalix mdpi.comresorcinarene are governed by a delicate balance of several non-covalent interactions. These weak forces, acting in concert, are responsible for the molecular recognition and selective binding observed in these systems. nih.gov

Contributions from Hydrophobic Effects

The hydrophobic effect is a significant driving force for the encapsulation of nonpolar or amphiphilic guest molecules within the cavity of C-Undecylcalix mdpi.comresorcinarene. The undecyl chains create a nonpolar microenvironment that is shielded from the bulk aqueous phase. The release of "high-energy" water molecules from the nonpolar cavity upon the inclusion of a nonpolar guest is entropically favorable, thus contributing to the stability of the complex. researchgate.net This effect is crucial for the binding of a wide range of organic guest molecules.

Analysis of Cation-Anion-π Interactions

Cation-π interactions, which occur between a cation and the electron-rich face of an aromatic ring, are a powerful non-covalent force in molecular recognition. The resorcinol units of C-Undecylcalix mdpi.comresorcinarene provide multiple aromatic surfaces that can engage in cation-π interactions with cationic guest molecules or the cationic moieties of larger guests. These interactions are a key factor in the binding of various organic and inorganic cations. nih.gov

Significance of π-π Stacking Interactions

π-π stacking interactions are a critical non-covalent force in the host-guest chemistry of C-Undecylcalix nih.govresorcinarene. These interactions occur between the electron-rich aromatic rings of the resorcinarene host and suitable aromatic systems of a guest molecule. libretexts.org The resorcinarene's cavity is composed of multiple benzene (B151609) rings, creating an electron-rich pocket capable of engaging in strong π-π stacking. nih.gov

These interactions are fundamentally a combination of dispersion forces and dipole-induced dipole interactions. libretexts.org When an aromatic guest molecule enters the cavity, its π-system can align in a face-to-face or parallel-displaced manner with the aromatic walls of the host. libretexts.org This alignment allows for attractive forces that significantly contribute to the stability of the resulting host-guest complex. The strength of these interactions is influenced by the electronic properties of both the host and guest; for instance, electron-donating or withdrawing groups on the aromatic rings can modulate the binding affinity. nih.gov The synergistic effect of multiple π-π stacking interactions within the confined space of the calixarene cavity leads to high selectivity and strong binding for specific guest molecules. nih.govnih.gov

Molecular Recognition of Specific Biological and Chemical Analytes

The well-defined, three-dimensional cavity of C-Undecylcalix nih.govresorcinarene allows for the selective recognition of various chemical and biological analytes. chemimpex.com This capability is harnessed in the development of advanced sensor technologies. A notable application is in the construction of electrochemical sensors, where the resorcinarene is used as a molecular recognition layer. mdpi.comnih.gov

One key example is the detection of the amino acid tryptophan. mdpi.comnih.gov In this application, a thin film of C-Undecylcalix nih.govresorcinarene is deposited on an electrode. The resorcinarene cavity selectively captures tryptophan molecules from a sample solution, increasing their concentration at the electrode surface. This selective enrichment, driven by host-guest interactions, enhances the electrochemical signal, allowing for highly sensitive and selective determination of tryptophan. mdpi.com Research has demonstrated that this system can achieve a low detection limit and a linear response over a significant concentration range. nih.gov

Beyond tryptophan, related resorcinarenes and calixarenes have demonstrated the ability to recognize other important analytes, highlighting the versatility of this class of macrocycles. These include neurotransmitters like dopamine (B1211576) and metabolites such as uric acid. mdpi.compreprints.org The recognition mechanism relies on a combination of interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking, which together provide the basis for selective binding. nih.govmdpi.com

Interactive Table: Molecular Recognition by C-Undecylcalix nih.govresorcinarene and Related Compounds

Analyte Host System Detection Method Key Findings
Tryptophan C-undecylcalix nih.govresorcinarene Langmuir-Blodgett film on a porous reduced graphene oxide modified electrode. mdpi.comnih.gov Electrochemical Sensing Linear response range: 1.0 × 10⁻⁷ to 3.0 × 10⁻⁵ mol L⁻¹; Detection limit: 3.0 × 10⁻⁸ mol L⁻¹. nih.gov
Dopamine (DA) & Uric Acid (UA) C-undecylcalix nih.govresorcinarene Langmuir-Blodgett film on a pre-treated glassy carbon electrode. mdpi.compreprints.org Electrochemical Sensing Demonstrated excellent recognition and sensing capabilities for simultaneous detection. mdpi.compreprints.org
Glycerol C-undecylcalix nih.govresorcinarene as an extractive agent in a polymer inclusion membrane. researchgate.net Membrane Extraction The host's structure, with four specific diol interaction sites, allows for selective interaction and transport. researchgate.net
Titanium (Ti³⁺) c-methylcalix nih.govresorcinarene (a related compound). nih.govmdpi.com Conductometry Forms a 1:1 complex; stability is dependent on solvent composition and temperature. nih.govmdpi.com

Energetic and Kinetic Control Aspects in Host-Guest Systems

The formation of host-guest complexes with C-Undecylcalix nih.govresorcinarene is governed by thermodynamic and kinetic principles. The stability and selectivity of these complexes are dictated by the energetic favorability of the binding process. nih.gov Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide insight into the spontaneity and driving forces of complexation. mdpi.com

For the complexation of metal ions with the related c-methylcalix nih.govresorcinarene, studies have shown that the reactions are spontaneous, as indicated by negative Gibbs free energy values. mdpi.com The thermodynamics of these reactions are significantly affected by the nature of the solvent system, demonstrating that environmental conditions can be tuned to control the binding process. nih.govmdpi.com

A clear example of energetic control is seen in the selective extraction of glycerol. The structure of C-Undecylcalix nih.govresorcinarene features four distinct diol interaction sites. researchgate.net These sites are positioned in such a way that they can favorably interact with the hydroxyl groups of a single glycerol molecule. The spatial arrangement of these sites and the presence of adjacent aliphatic chains prevent a single guest molecule from making multiple intramolecular "jumps" on the same host molecule. This structural constraint represents a form of energetic control, dictating a specific and favorable binding mode that enhances the performance of the extraction process. researchgate.net The stability of the host-guest complex, therefore, is not just a matter of the presence of interaction sites, but their precise geometric and energetic landscape.

Advanced Applications in Chemical Sciences and Materials Engineering

Catalysis and Enzyme Mimicry

The well-defined and confined environment within the cavity of calix mdpi.comresorcinarene-based structures allows them to act as nanoscale reaction vessels, mimicking the active sites of enzymes. This field of supramolecular catalysis leverages non-covalent interactions to bind substrates, stabilize transition states, and influence reaction pathways, often with remarkable efficiency and selectivity. mdpi.combeilstein-journals.org

The design of supramolecular catalysts based on C-undecylcalix mdpi.comresorcinarene (B1253557) and related structures involves two primary strategies. The first utilizes the intrinsic molecular cavity as a recognition site to encapsulate a substrate. The second employs the calixarene (B151959) framework as a versatile scaffold for the strategic placement of catalytic functional groups. scispace.com

A notable example is the self-assembly of resorcin mdpi.comarenes into a hexameric capsule. This capsule acts as a powerful supramolecular catalyst by promoting the protonation of encapsulated substrates. This process generates cationic intermediates that are stabilized within the host's cavity. beilstein-journals.org This mechanism mimics enzymatic catalysis, where the active site provides a controlled environment to facilitate a reaction. The catalyst's role is to create a microenvironment that stabilizes high-energy intermediates, thereby lowering the activation energy of the reaction. beilstein-journals.org The calixarene framework can also be modified with ligating groups to coordinate with metal ions like copper or zinc, creating metallo-catalysts for reactions such as phosphoryl and acyl transfer. scispace.com

The confinement of reactants within a calix mdpi.comresorcinarene-based host has a profound impact on reaction kinetics and selectivity. By pre-organizing the substrate in a reactive conformation, these supramolecular catalysts can significantly accelerate reaction rates. For instance, the hexameric resorcin mdpi.comarene capsule demonstrates remarkable catalytic activity in the carbonyl-ene cyclization of (S)-citronellal and the isomerization of α-pinene and β-pinene, showing significant rate accelerations compared to conventional Brønsted or Lewis acids. beilstein-journals.org

These systems also exhibit high product selectivity, steering reactions toward specific isomers. In the cyclization of (S)-citronellal, the capsule preferentially yields isopulegol. Similarly, in the isomerization of pinenes, limonene (B3431351) is the favored product. beilstein-journals.org This selectivity arises from the specific geometry of the host-guest complex, which stabilizes the transition state leading to a particular product. beilstein-journals.org While highly successful, challenges such as product inhibition can sometimes limit the catalytic turnover, a key area for ongoing research. mdpi.com In electrochemical systems, modifying electrodes with C-undecylcalix mdpi.comresorcinarene can enhance the catalytic rate constant for specific reactions. nih.gov

Electrochemical Reaction and Kinetic Characteristics of Tryptophan on Various Electrodes
ElectrodeCatalytic Rate Constant (kcat) × 10-3 (mol L-1 s-1)
bare GCE0.39
CUCR-LB/PrGO/GCEData not specified

This table illustrates the effect of electrode modification on the catalytic rate constant for tryptophan oxidation, based on data from chronoamperometry. nih.gov

C-Undecylcalix mdpi.comresorcinarene derivatives are instrumental in the development of advanced photocatalytic systems. These systems are designed to harness light energy to drive chemical reactions, with applications in synthesis and environmental remediation. mdpi.com One approach involves modifying a cavitand with four terpyridine units, which can coordinate with copper(II) to form a dimeric supramolecular nano-capsule. This structure exhibits significant photocatalytic activity for the oxidation of benzaldehyde (B42025) under simulated solar light. mdpi.com

Another effective strategy involves coupling Polycalix mdpi.comresorcinarene (PC4RA) with graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor. bohrium.com This combination creates a nanocomposite photocatalyst with enhanced performance. The synergy between the components facilitates the efficient separation of photogenerated electrons and holes, which is crucial for high catalytic activity. This PC4RA/g-C₃N₄ system has demonstrated high efficiency in degrading pollutants like 4-Nitrophenol under visible light, achieving up to 98.32% degradation in 120 minutes. bohrium.com The catalyst also shows excellent stability and can be reused for multiple cycles without significant loss of activity. bohrium.com

The confined space within self-assembled calix mdpi.comresorcinarene capsules provides a unique environment for catalysis, distinct from bulk solution. Inside these cavities, reactions can proceed via pathways that are otherwise inaccessible. The stabilization of reactive, high-energy cationic intermediates is a key feature of this type of catalysis. beilstein-journals.org

For example, in the elimination and isomerization reactions catalyzed by the hexameric resorcin mdpi.comarene capsule, the substrate is fully encapsulated. This confinement enforces proximity between the substrate and the catalytically active sites of the host, leading to high effective molarity and significant rate enhancements. beilstein-journals.org This environment not only accelerates the reaction but also dictates the product distribution by selectively stabilizing the transition state for a specific reaction pathway, showcasing a high degree of control over the chemical transformation. beilstein-journals.org

Sensing Technologies

The ability of C-undecylcalix mdpi.comresorcinarene to selectively bind ions and small organic molecules makes it a highly valuable component in the fabrication of chemical and biological sensors. chemimpex.com Its hydrophobic cavity and modifiable structure allow for the design of receptors tailored to specific analytes, enabling applications in environmental monitoring, workplace safety, and biomedical diagnostics. mdpi.comchemimpex.com

C-undecylcalix mdpi.comresorcinarene has been successfully integrated into electrochemical sensors for the detection of biologically important molecules. A composite film combining a C-undecylcalix mdpi.comresorcinarene Langmuir-Blodgett (CUCR-LB) film with porous reduced graphene oxide (PrGO) has been developed as a high-performance sensing platform. mdpi.comnih.gov In this design, the PrGO serves as an electron transfer layer to amplify the electrochemical signal, while the CUCR-LB film acts as a molecular recognition layer, selectively capturing the target analyte at the electrode surface. nih.govresearchgate.net

This synergistic approach has been used to create a sensitive and selective electrochemical sensor for tryptophan, an essential amino acid. mdpi.comnih.gov The sensor exhibits a wide linear response range and a very low detection limit. mdpi.comresearchgate.net Furthermore, the sensor demonstrates excellent selectivity, with common interfering substances showing no significant effect on the detection of tryptophan. nih.gov Similar platforms have been developed for the detection of other crucial biomolecules, such as dopamine (B1211576), uric acid, and levodopa. researchgate.netpreprints.org These sensors offer a rapid and reliable method for analysis in biomedical samples. mdpi.comnih.gov Beyond biomedical applications, calix mdpi.comresorcinarene-based gas sensors have shown unprecedented sensitivity in detecting volatile organic compounds like benzene (B151609) in the air, highlighting their potential for environmental and safety monitoring. mdpi.com

Performance of a CUCR-LB/PrGO Composite Film Sensor for Tryptophan
ParameterValue
Linear Response Range1.0 × 10−7 to 3.0 × 10−5 mol L−1
Detection Limit (LOD)3.0 × 10−8 mol L−1

This table summarizes the key performance metrics of an electrochemical sensor for tryptophan utilizing a C-undecylcalix mdpi.comresorcinarene-based composite film. mdpi.comnih.govresearchgate.net

Electrochemical Sensing Platforms Utilizing C-Undecylcalixresearchgate.netresorcinarene-Modified Electrodes

The modification of electrodes with C-Undecylcalix researchgate.netresorcinarene has led to the development of sensitive and selective electrochemical sensing platforms. These platforms leverage the host-guest chemistry of the calixarene to recognize and bind specific analytes, facilitating their detection.

Research has demonstrated the successful use of C-undecylcalix researchgate.netresorcinarene in fabricating sensors for biologically important molecules. For instance, a composite film of a C-undecylcalix researchgate.netresorcinarene Langmuir-Blodgett (LB) film and porous reduced graphene oxide (PrGO) has been used to modify a glassy carbon electrode (GCE) for the determination of tryptophan. nih.gov In this system, the PrGO layer enhances electron transfer, while the C-undecylcalix researchgate.netresorcinarene layer serves as a molecular recognition element, increasing the adsorption of tryptophan molecules on the electrode surface. nih.gov

Similarly, a pre-treated GCE modified with a C-undecylcalix researchgate.netresorcinarene LB film has been utilized for the simultaneous detection of dopamine and uric acid. nih.gov The synergistic effect between the calixarene film and the pre-treated electrode resulted in high sensitivity and selectivity for these analytes. nih.gov

The performance of these electrochemical sensors is characterized by their linear response range and detection limit, as detailed in the table below.

Table 1: Performance of C-Undecylcalix researchgate.netresorcinarene-Modified Electrochemical Sensors
AnalyteElectrode ModificationLinear Response RangeDetection Limit
TryptophanCUCR-LB/PrGO/GCE1.0 × 10⁻⁷ to 3.0 × 10⁻⁵ mol L⁻¹3.0 × 10⁻⁸ mol L⁻¹
Dopamine & Uric AcidCUCR-LB/pre-treated GCENot SpecifiedNot Specified

Indicator Displacement Assays for Selective Analyte Detection

Indicator Displacement Assays (IDAs) are a powerful tool in supramolecular chemistry for the detection of analytes. The fundamental principle of an IDA involves a host-indicator complex, which exhibits a specific optical signal (colorimetric or fluorometric). When an analyte is introduced that binds more strongly to the host than the indicator does, the indicator is displaced, leading to a detectable change in the optical signal.

Macrocyclic arenes, particularly calix[n]arenes, are frequently employed as the host molecules in fluorescent indicator displacement assays (F-IDAs) due to their ability to form stable host-guest complexes with a variety of molecules. frontiersin.org The formation of the host-indicator complex often results in a change in the fluorescence properties of the indicator, such as quenching or enhancement. The subsequent displacement of the indicator by a target analyte reverses this change, providing a signaling mechanism. frontiersin.org While the utility of calix[n]arenes in F-IDAs is well-established for detecting a range of analytes including cationic, anionic, and neutral species, specific examples detailing the use of C-Undecylcalix researchgate.netresorcinarene in such assays were not prominent in the reviewed literature. The host-guest chemistry of C-Undecylcalix researchgate.netresorcinarene with molecules like water has been studied, which forms the basis for its potential application in displacement assays. acs.org

Drug Delivery Systems

The unique structural characteristics of C-Undecylcalix researchgate.netresorcinarene make it a candidate for application in drug delivery systems, where it can serve to enhance the solubility and stability of pharmaceutical formulations. chemimpex.com

Strategies for Enhancing Drug Bioavailability and Targeted Delivery

The ability of C-Undecylcalix researchgate.netresorcinarene to encapsulate therapeutic agents is a key strategy for improving their bioavailability and enabling targeted delivery. chemimpex.com By forming host-guest complexes, the calixarene can protect the drug from degradation and control its release. The hydrophobic cavity of the macrocycle can host poorly water-soluble drugs, thereby increasing their apparent solubility and facilitating their transport across biological membranes. This encapsulation can also help in targeting the drug to specific sites, potentially reducing side effects and improving therapeutic outcomes in applications such as cancer therapy. chemimpex.com

Fabrication of Nanocarriers for Pharmaceutical Formulations

C-Undecylcalix researchgate.netresorcinarene's structure lends itself to the creation of nanocarriers, which are instrumental in modern pharmaceutical formulations. chemimpex.com These nanostructures can be designed to encapsulate drugs, enhancing their delivery efficiency. While the general principle of using calix researchgate.netresorcinarenes to form nanocarriers like micelles and vesicles for drug delivery is an active area of research, specific studies detailing the fabrication processes and performance of nanocarriers made exclusively from C-Undecylcalix researchgate.netresorcinarene for particular pharmaceutical formulations require further investigation. researchgate.netresearchgate.netmdpi.com

Environmental Remediation

The application of C-Undecylcalix researchgate.netresorcinarene in environmental remediation is an area of growing interest, particularly for the removal of pollutants from contaminated water and soil. chemimpex.com

Extraction and Sequestration of Pollutants from Aqueous and Soil Systems

C-Undecylcalix researchgate.netresorcinarene has demonstrated its effectiveness in the extraction of pollutants, notably heavy metal ions, from aqueous environments. chemimpex.com Its ability to form stable complexes with metal ions makes it a valuable tool for environmental cleanup.

Studies using Langmuir films of C-undecylcalix researchgate.netresorcinarene at the air-water interface have investigated its interactions with various harmful metal cations, including Cd²⁺, Pb²⁺, Hg²⁺, and Cu²⁺. These studies have shown that the macrocycle can selectively bind to these ions. The selectivity of C-undecylcalix researchgate.netresorcinarene towards different metal ions has been quantified, highlighting its potential for use in ion-selective chemical sensors and extraction processes.

The table below summarizes the selectivity of C-undecylcalix researchgate.netresorcinarene for different heavy metal ions based on Langmuir film studies.

Table 2: Heavy Metal Ion Selectivity of C-Undecylcalix researchgate.netresorcinarene
Metal IonInteraction/Selectivity
Cu²⁺High tendency to bind
Pb²⁺Moderate interaction
Cd²⁺Moderate interaction
Hg²⁺Lower interaction compared to others

While its application in aqueous systems is documented, further research is needed to fully explore its efficacy in the extraction and sequestration of a broader range of pollutants from complex matrices like soil.

Advanced Purification of Organic Microcontaminants through Porous Networks

The inherent structure of C-Undecylcalix sigmaaldrich.comresorcinarene, featuring a hydrophobic cavity and a hydrophilic upper rim, makes it an exceptional candidate for molecular recognition and the capture of organic pollutants. This capability is harnessed through the development of porous networks where the calixarene acts as a functional building block. While research has highlighted the use of related macrocycles like calix sigmaaldrich.compyrroles in creating porous organic polymers (POPs) for water purification, the principles extend to resorcinarenes. kaust.edu.saresearchgate.netnih.gov These materials function as molecular sieves with high selectivity, capable of adsorbing organic microcontaminants from aqueous solutions.

The general effectiveness of C-Undecylcalix sigmaaldrich.comresorcinarene in environmental remediation for extracting pollutants from water and soil has been noted. chemimpex.com Porous networks incorporating this calixarene can be designed to exhibit high surface areas and tailored pore sizes, enhancing their adsorption capacity and efficiency. The mechanism of purification involves host-guest interactions, where the organic contaminant (guest) is encapsulated within the calixarene's cavity (host), driven by forces such as hydrophobic interactions and hydrogen bonding. Composite materials, such as those combining C-undecylcalix sigmaaldrich.comresorcinarene with porous reduced graphene oxide, have been developed for electrochemical sensing, demonstrating the effective interaction between the calixarene and organic molecules. mdpi.comnih.gov

Table 1: Adsorption Capabilities of Calixarene-Based Porous Organic Polymers for Various Micropollutants Note: This table presents data for a functionally similar calix sigmaaldrich.compyrrole-based polymer (P3) to illustrate the potential performance of such porous networks.

MicropollutantTypeMaximum Adsorption Capacity (q_max,e)
Methylene (B1212753) BlueCationic Dye454 mg/g
ParaquatCationic Pesticide344 mg/g
DiquatCationic Pesticide495 mg/g

Data derived from studies on calix sigmaaldrich.compyrrole-based porous organic polymers. nih.gov

Advanced Materials Engineering

The unique molecular architecture of C-Undecylcalix sigmaaldrich.comresorcinarene serves as a versatile platform for the bottom-up construction of novel materials with precisely controlled properties.

C-Undecylcalix sigmaaldrich.comresorcinarene is an exemplary building block for creating supramolecular polymers. researchgate.net These are long-chain structures formed through non-covalent interactions, such as hydrogen bonding and host-guest complexation. The amphiphilic nature of the undecyl-substituted resorcinarene, with its long hydrocarbon tails and polar head, allows it to self-assemble into ordered structures like micelles, vesicles, and stable networks. researchgate.net

By modifying the upper or lower rims of the calixarene, chemists can introduce specific functional groups that direct the self-assembly process, leading to materials with unique properties. For instance, incorporating C-Undecylcalix sigmaaldrich.comresorcinarene into a poly(vinyl chloride) (PVC) matrix has been used to create liquid membrane electrodes for sensing applications. researchgate.net This demonstrates its ability to integrate into and functionalize conventional polymeric materials. The resulting supramolecular structures can exhibit properties such as liquid crystallinity, stimuli-responsiveness, and enhanced charge transport, making them suitable for applications in sensors, catalysis, and drug delivery. nih.gov

In the fabrication of nanomaterials, controlling particle size and preventing aggregation are critical for achieving desired properties. C-Undecylcalix sigmaaldrich.comresorcinarene has proven to be a highly effective surfactant for this purpose. researchgate.net In one study, it was used to form stable surfactant layers on Ni-B nano-amorphous alloys, countering interparticle forces and preventing agglomeration. researchgate.net This allowed for the successful fabrication of nanoparticles with an average diameter of 20 nm that could be stably dispersed in hydrocarbon fuels for catalytic applications. researchgate.net

The resorcinarene's large, concave headgroup provides multiple contact points for chemisorption onto the nanoparticle surface, while its long undecyl tails provide a steric barrier, ensuring colloidal stability. researchgate.net The use of such surfactants is crucial in the synthesis of magnetic nanoparticles, as it allows for precise control over size, shape, and crystallinity. nih.govnih.gov By preventing uncontrolled aggregation, these calixarene-coated nanoparticles can be assembled into ordered structures, enabling the study of their collective magnetic properties, which are essential for developing advanced magnetic devices and materials. researchgate.net

Table 2: Properties of Nanomaterials Fabricated Using C-Undecylcalix sigmaaldrich.comresorcinarene as a Surfactant

NanomaterialAverage DiameterFunction of CalixareneApplication
Ni-B nano-amorphous alloys20 nmSurfactant layer to prevent agglomerationCatalytic cracking of fuel

Data sourced from research on calixarene antioxidants in hydrocarbon fuels. researchgate.net

The development of materials for high-density information storage is a key area of materials science. While direct application of C-Undecylcalix sigmaaldrich.comresorcinarene in memory devices is an emerging field, its role in fabricating materials with such potential is significant. Magnetic nanoparticles are being extensively investigated for applications in information storage. researchgate.net The ability to manipulate these nanoparticles using magnetic fields forms the basis for their use in data storage technologies.

As established, C-Undecylcalix sigmaaldrich.comresorcinarene is an effective agent for the synthesis and stabilization of magnetic nanoparticles. researchgate.net By enabling the creation of uniform, well-dispersed magnetic nanocrystals, the calixarene plays a foundational role in developing the raw materials for next-generation storage devices. The controlled assembly of these nanoparticles into ordered arrays is a critical step toward realizing high-density memory, where individual nanoparticles or small clusters could function as single bits of information.

The thermal-oxidative stability of fuels is critical for their performance and storage. C-Undecylcalix sigmaaldrich.comresorcinarene has been identified as a potent antioxidant for endothermic hydrocarbon fuels, such as JP-10. researchgate.net Its structure, featuring multiple phenolic hydroxyl groups, allows it to function as an effective radical scavenger. researchgate.netnih.gov At relatively low temperatures, it inhibits oxidation, thereby improving the fuel's stability.

The antioxidant mechanism of polyhydroxy-phenolic compounds like resorcinarenes involves the donation of a hydrogen atom from a hydroxyl group to neutralize reactive free radicals, which terminates the chain reactions that lead to fuel degradation. nih.gov Studies on various C-alkylcalix sigmaaldrich.comresorcinarenes have confirmed their strong antioxidant properties, often outperforming conventional antioxidants at elevated temperatures. researchgate.netatlantis-press.com

Table 3: Antioxidant Activity of Calix sigmaaldrich.comresorcinarene Derivatives Note: Data for C-butyl and C-phenyl derivatives are shown to illustrate the high antioxidant potential of this class of compounds.

CompoundAssay MethodIC50 Value (ppm)Antioxidant Strength
C-butylcalix sigmaaldrich.comresorcinareneDPPH Radical Scavenging6.28Very Strong
C-phenylcalix sigmaaldrich.comresorcinareneDPPH Radical Scavenging18.76Very Strong

IC50 is the concentration required to achieve 50% antioxidant activity. A lower value indicates stronger activity. Data sourced from synthesis and antioxidant activity studies of calix sigmaaldrich.comresorcinarene derivatives. atlantis-press.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of C-undecylcalix nih.govresorcinarene (B1253557), providing critical insights in both solution and solid states.

Solution-State NMR for Supramolecular Assembly Analysis

In solution, NMR spectroscopy is instrumental in analyzing the conformation and self-assembly of resorcinarenes. For C-undecylcalix nih.govresorcinarene and related compounds, ¹H and ¹³C NMR spectra often display single signals for chemically equivalent protons and carbons. This spectral simplicity suggests a high degree of symmetry, typically a cone conformation with C₄ᵥ symmetry, on the NMR timescale. nih.govnih.gov This conformation is a result of rapid conformational changes between different boat-like structures. nih.gov

Advanced NMR techniques, such as 2D COSY, 2D NOESY, and Diffusion-Ordered NMR Spectroscopy (DOSY), are employed to study more complex supramolecular structures. nih.gov These methods have been used to investigate host-guest complexes and self-assembled capsules. For instance, DOSY experiments can determine the diffusion coefficients of resorcinarene assemblies in solution, which allows for the calculation of their hydrodynamic radii and provides evidence for the formation of larger aggregates, such as hexameric capsules. nih.govrsc.org The upfield shift of guest signals in ¹H NMR spectra is a classic indicator of encapsulation within the resorcinarene's aromatic cavity. nih.gov

Table 1: Representative ¹H NMR Data for a Resorcinarene in Cone Conformation This table is illustrative, based on typical data for resorcinarenes.

Proton Type Chemical Shift (δ) ppm Multiplicity
Ar-H (internal) ~6.65 singlet
Ar-H (external) ~6.38 singlet
CH (methine bridge) ~4.51 triplet
OCH₃ (methoxy groups) ~3.57 singlet
CH₂ (undecyl chain) ~1.69 broad singlet

Solid-State NMR for Structural Elucidation of Solvates and Inclusion Complexes

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for characterizing the structure of C-undecylcalix nih.govresorcinarene in its solid form, including its solvates and inclusion complexes. rsc.orgresearchgate.net Unlike in solution where rapid motion averages out many interactions, ssNMR provides detailed information about the local environment of each atom in the solid state. nih.gov

The ¹³C CP/MAS NMR spectra of C-undecylcalix nih.govresorcinarene solvates are often used in conjunction with X-ray diffraction data to confirm structural details. rsc.org The formation of inclusion complexes and changes in the macrocycle's conformation or packing can be detected through changes in chemical shifts, signal splitting, and linewidths of the ¹³C NMR signals. nih.gov For example, the interaction with solvent molecules in a crystalline solvate can lead to distinct signals for the carbon atoms of the resorcinarene, reflecting the asymmetric environment in the crystal lattice. These spectral features provide a bridge between the crystalline structure determined by XRD and the local molecular environment. rsc.orgresearchgate.net

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline materials, providing precise information on bond lengths, angles, and intermolecular interactions. nih.gov

Determination of Crystalline Solvate Structures

Single-crystal X-ray diffraction has been successfully used to resolve the structures of various solvates of C-undecylcalix nih.govresorcinarene. A notable example is the solvate with dimethylacetamide (DMA). rsc.orgresearchgate.net The analysis revealed that the C-undecylcalix nih.govresorcinarene molecules form centrosymmetric dimers. These dimers are held together by van der Waals interactions between the long undecyl aliphatic chains. rsc.orgresearchgate.net

The crystallographic data show that these dimers arrange into layers with the hydroxyl groups located at the surfaces. The solvent molecules, such as DMA, are found positioned between these layers, above the cavities formed by the resorcinol (B1680541) units. rsc.orgresearchgate.net They are linked to the calixarene (B151959) layers through various molecular forces, including hydrogen bonds, and are relatively immobile within the crystal structure. rsc.org Similar studies have been conducted on solvates involving other solvents like dioxane and dimethylformamide (DMF). researchgate.net

Table 2: Crystallographic Data for a C-Undecylcalix nih.govresorcinarene-DMA Solvate Data derived from published research on similar systems. researchgate.net

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) ~12.5
b (Å) ~21.7
c (Å) ~25.3
α (°) 90
β (°) ~102.4
γ (°) 90

Structural Analysis of Host-Guest Inclusion Complexes

XRD is also crucial for analyzing the precise geometry of host-guest inclusion complexes formed by C-undecylcalix nih.govresorcinarene. The crystallographic analysis of a complex with dimethyl sulfoxide (B87167) (DMSO) showed the inclusion of a DMSO molecule within the resorcinarene cavity. researchgate.net Such studies confirm that the resorcinarene typically adopts a stable cone conformation (the rccc isomer) in the solid state, which is pre-organized for guest binding. researchgate.net

The crystal structure elucidates the specific non-covalent interactions that stabilize the complex, such as O-H···O hydrogen bonds between the hydroxyl groups of the host and the guest molecule. researchgate.netresearchgate.net The analysis of the crystal packing reveals how these host-guest units are arranged in the lattice, often forming extended supramolecular architectures through further intermolecular contacts. researchgate.net These detailed structural insights are fundamental to understanding the principles of molecular recognition. researchgate.netscirp.org

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), are employed to investigate the thermal stability, decomposition pathways, and phase transitions of C-undecylcalix nih.govresorcinarene and its complexes. researchgate.netresearchgate.net

Thermogravimetry measures the change in mass of a sample as a function of temperature. For solvates of C-undecylcalix nih.govresorcinarene, TG can determine the stoichiometry of the complex by quantifying the mass loss corresponding to the release of solvent molecules upon heating. researchgate.net Studies have shown that the desolvation can occur in a multi-step process, indicating different binding strengths or environments of the solvent molecules within the crystal lattice. researchgate.net

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated or cooled. DSC can identify phase transitions, such as melting and crystallization, and can be used to calculate the total heats of processes like deamination or desolvation from complexes. researchgate.net Thermal analysis is often performed over a wide temperature range, for instance from 20 to 500 °C, to fully characterize the thermal behavior of the material. researchgate.net When coupled with techniques like mass spectrometry, thermal analysis can also identify the gases evolved during decomposition. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition and Solvate Stability

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability and decomposition profile of C-Undecylcalix researchgate.netresorcinarene monohydrate. By monitoring the change in mass as a function of temperature, TGA can identify the temperatures at which the loss of solvent molecules and the degradation of the macrocyclic structure occur.

In a study on a closely related compound, a C-calix researchgate.netresorcinarene recrystallized from methanol (B129727) (RES·H₂O·nMeOH), TGA revealed a two-step decomposition process. researchgate.net The initial mass loss, occurring at approximately 100°C, was attributed to the release of the methanol solvate. researchgate.net A subsequent, more significant mass loss at higher temperatures corresponded to the decomposition of the calix researchgate.netresorcinarene framework itself. researchgate.net

Table 1: Representative TGA Data for a C-Calix researchgate.netresorcinarene Solvate

Decomposition StepTemperature Range (°C)Mass Loss (%)Attributed To
1~100VariableLoss of solvent molecules (e.g., methanol, water)
2>300SignificantDecomposition of the calix researchgate.netresorcinarene backbone

Note: This data is based on a related C-calix researchgate.netresorcinarene solvate and serves as a representative example.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Glass Transition Temperatures

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the phase transitions of materials, such as melting, crystallization, and glass transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature.

For long-chain n-paraffins, which are analogous to the undecyl chains of C-Undecylcalix researchgate.netresorcinarene monohydrate, DSC studies have revealed multiple solid-state phase transitions prior to melting. mdpi.com These transitions are associated with changes in the packing and conformational ordering of the alkyl chains. mdpi.com For instance, even-carbon-number n-paraffins can exhibit transitions from a monoclinic or triclinic crystal form to an orthorhombic form, and then to a hexagonal form before melting. mdpi.com

A glass transition temperature (Tg) is characteristic of amorphous or semi-crystalline materials. While calixarenes are typically crystalline, the presence of long, flexible alkyl chains could potentially lead to the formation of amorphous domains under certain conditions, which would be detectable by DSC as a step-like change in the heat capacity.

Table 2: Potential Phase Transitions in Long-Chain C-Alkylcalix researchgate.netresorcinarenes Observable by DSC

Transition TypeExpected Temperature RangeDescription
Solid-Solid TransitionsVariable, below melting pointChanges in the packing and ordering of the undecyl chains.
Melting Point (Tm)293-295 °C (literature value for the anhydrous form)Transition from the solid to the liquid state.
Glass Transition (Tg)Not reportedTransition from a rigid, glassy state to a more rubbery state in amorphous regions.

Electron Microscopy Characterization

Electron microscopy techniques are indispensable for visualizing the structure and morphology of C-Undecylcalix researchgate.netresorcinarene monohydrate at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) for Nanoscale Assemblies

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. For C-Undecylcalix researchgate.netresorcinarene monohydrate, TEM is particularly useful for characterizing its nanoscale assemblies. While TEM studies of the pure compound are not widely reported, its incorporation into composite materials has been investigated.

Scanning Electron Microscopy (SEM) for Surface Morphology and Architecture

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of materials. For C-Undecylcalix researchgate.netresorcinarene monohydrate, SEM is employed to study the morphology of its crystals and the architecture of its films and composites.

Electron Holography for Magnetic Induction Mapping

Electron holography is an advanced TEM technique that records both the amplitude and phase of an electron wave that has passed through a specimen. researchgate.netmpg.de This allows for the quantitative mapping of electric and magnetic fields within and around the sample. researchgate.net The primary application of electron holography in materials science is the visualization of magnetic domains and flux lines in magnetic materials. researchgate.netmpg.de

C-Undecylcalix researchgate.netresorcinarene monohydrate is an organic, diamagnetic molecule and does not possess any inherent magnetic domains. While calixarenes have been used as ligands to create multinuclear metal clusters with interesting magnetic properties, the pure calixarene itself is not magnetic. researchgate.netutas.edu.au Therefore, electron holography for the purpose of magnetic induction mapping is not a relevant characterization technique for this compound. There are no known studies applying this technique to C-Undecylcalix researchgate.netresorcinarene monohydrate for magnetic characterization.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of a compound by probing its vibrational modes. These techniques are essential for confirming the structure and identifying the functional groups present in C-Undecylcalix researchgate.netresorcinarene monohydrate.

The vibrational spectra of C-undecylcalix researchgate.netresorcinarene have been characterized, with assignments made for the fundamental frequencies. The key vibrational modes are associated with the hydroxyl groups, the aromatic rings, and the long undecyl chains.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3100-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the numerous hydroxyl groups involved in a complex hydrogen-bonding network. The C-H stretching vibrations of the undecyl chains and the aromatic rings appear in the 2800-3100 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1620 cm⁻¹ region. The in-plane O-H bending and C-O stretching vibrations are typically observed in the 1150-1400 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum provides complementary information to the IR spectrum. The aromatic C=C stretching vibrations are also prominent in the Raman spectrum. The symmetric C-H stretching vibrations of the methylene (B1212753) groups in the undecyl chains are expected to be strong. The breathing modes of the resorcinol rings are also characteristic and appear in the fingerprint region.

Table 3: Key Vibrational Frequencies for C-Undecylcalix researchgate.netresorcinarene

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~3100-3500O-H stretching (hydrogen-bonded)IR
~2850-2960C-H stretching (aliphatic)IR, Raman
~3030C-H stretching (aromatic)IR, Raman
~1618C=C stretching (aromatic)IR, Raman
~1500C=C stretching (aromatic)IR, Raman
~1465C-H bending (aliphatic)IR, Raman
~1375O-H in-plane bendingIR
~1190C-O stretchingIR

Note: The exact positions of the peaks can vary slightly depending on the physical state of the sample and the specific intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a valuable tool for characterizing thin films and modified surfaces, providing insights into the surface chemistry crucial for understanding the performance of materials in various applications.

In the context of C-Undecylcalix researchgate.netresorcinarene monohydrate, while specific XPS studies on this particular compound are not extensively detailed in the provided search results, the technique is broadly applicable to understanding the surface composition of calixarene-based films. Generally, an XPS analysis of a surface modified with C-Undecylcalix researchgate.netresorcinarene monohydrate would involve irradiating the surface with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material.

The expected XPS spectrum of a C-Undecylcalix researchgate.netresorcinarene monohydrate film would primarily show peaks corresponding to carbon (C 1s) and oxygen (O 1s). High-resolution spectra of the C 1s region would be of particular interest, as they can be deconvoluted to identify the different chemical environments of the carbon atoms within the molecule. For instance, distinct peaks would be expected for the aliphatic carbon atoms of the undecyl chains, the aromatic carbons of the resorcinol rings, and the carbons bonded to hydroxyl groups. The O 1s spectrum would provide information about the hydroxyl groups of the resorcinol moieties. The presence of any contaminants or changes in the surface chemistry upon interaction with other molecules could also be detected and quantified.

Electrochemical Impedance Spectroscopy (EIS) for Electrocatalytic Activities

Electrochemical Impedance Spectroscopy (EIS) is a potent technique used to study the electrochemical properties of materials and interfaces. It is particularly useful for investigating the electrocatalytic activities of modified electrodes by providing information about the charge transfer resistance and other interfacial phenomena.

In a study involving a composite film of C-undecylcalix researchgate.netresorcinarene Langmuir-Blodgett (CUCR-LB) film and porous reduced graphene oxide (PrGO) on a glassy carbon electrode (GCE), EIS was employed to characterize the fabricated electrode. The experiments were conducted in a potassium chloride (KCl) solution containing a potassium ferricyanide/ferrocyanide (K₃[Fe(CN)₆]/K₄[Fe(CN)₆]) redox probe. The Nyquist plots obtained from these measurements provide valuable insights into the electron transfer kinetics at the electrode-electrolyte interface. nih.gov

The electron transfer resistance (Rct) is a key parameter derived from the Nyquist plot, which is inversely proportional to the rate of electron transfer and thus reflects the electrocatalytic activity. A smaller Rct value indicates a faster electron transfer and higher electrocatalytic efficiency. The study demonstrated the synergistic effect of the CUCR-LB film and the pre-treated GCE, which resulted in high sensitivity and selectivity for the detection of dopamine (B1211576) and uric acid. nih.gov

The modification of the electrode surface with the C-undecylcalix researchgate.netresorcinarene film plays a crucial role in its electrochemical performance. The CUCR-LB film acts as a molecular recognition layer, enhancing the adsorption of target molecules on the electrode surface, while the PrGO serves as an electron transfer layer, facilitating the electron transfer between the analyte and the electrode. nih.gov

The following interactive data table summarizes the relevant parameters obtained from the EIS analysis of the CUCR-LB film-modified electrode from the study.

ParameterSymbolDescription
Double-layer capacitanceCdlThe capacitance of the electrical double layer at the electrode-electrolyte interface.
Warburg impedanceWRepresents the impedance due to the diffusion of ions to the electrode surface.
Solution resistanceThe resistance of the electrolyte solution between the working and reference electrodes.
Electron transfer resistanceRctThe resistance to the transfer of electrons at the electrode-electrolyte interface. A lower value indicates higher electrocatalytic activity.
Thickness of filmsdThe thickness of the deposited Langmuir-Blodgett film.

Note: The table is based on parameters discussed in the study of a C-undecylcalix researchgate.netresorcinarene Langmuir–Blodgett/Porous Reduced Graphene Oxide Composite Film. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics and Docking Simulations of Host-Guest Interactions

Molecular dynamics (MD) and docking simulations have been instrumental in exploring the host-guest chemistry of C-Undecylcalix researchgate.netresorcinarene (B1253557) and its derivatives. These computational techniques allow for the visualization and analysis of the binding modes and affinities of various guest molecules within the macrocyclic cavity.

MD simulations provide a dynamic picture of the interactions between the host and guest, revealing how the complex behaves over time. For instance, simulations have been used to study the association of phosphonated calix researchgate.netarenes with proteins like cytochrome C, demonstrating the importance of electrostatic interactions and the role of specific amino acid residues in the binding process. chemrxiv.org These simulations can elucidate the conformational changes that occur upon guest binding and the role of solvent molecules in stabilizing the host-guest complex.

Molecular docking studies, on the other hand, predict the preferred binding orientation of a guest molecule within the host's cavity and estimate the binding affinity. This information is crucial for designing new host-guest systems with specific recognition properties. Docking studies have been employed to investigate the interactions of calixarenes with a variety of guest molecules, including drugs and organic compounds, providing insights into the key intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern complex formation. nih.govnih.govksu.edu.sa

A study on a composite film of C-undecylcalix researchgate.netresorcinarene Langmuir-Blodgett film and porous reduced graphene oxide for tryptophan sensing utilized chronocoulometry and chronoamperometry to determine the saturated adsorption amount and catalytic rate constant of tryptophan on the electrode surface. nih.gov

ParameterValue
Saturated Adsorption Amount (Γ*)1.17 × 10⁻⁸ mol cm⁻²
Catalytic Rate Constant (kcat)2.07 × 10⁴ mol L⁻¹ s⁻¹
Table 1: Experimentally determined parameters for tryptophan on a C-undecylcalix researchgate.netresorcinarene-modified electrode. nih.gov

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and interaction energies of C-Undecylcalix researchgate.netresorcinarene monohydrate and its complexes. These calculations provide a detailed understanding of the nature of the chemical bonds and non-covalent interactions that stabilize the supramolecular assemblies. researchgate.netiaea.orgnih.gov

DFT studies can be used to calculate various electronic properties, such as HOMO-LUMO energy gaps, charge distributions, and molecular electrostatic potentials, which are crucial for understanding the reactivity and binding selectivity of the calixarene (B151959) host. iaea.org For example, DFT calculations have been used to study the host-guest interactions between calix researchgate.netarene derivatives and the anticancer drug 5-fluorouracil, revealing that the interaction is an exothermic process and that charge transfer occurs between the host and guest molecules. researchgate.netiaea.org

Furthermore, quantum chemical calculations can provide accurate estimations of the interaction energies between the host and guest, decomposing the total interaction energy into its various components, such as electrostatic, induction, and dispersion energies. This level of detail is essential for a fundamental understanding of the driving forces behind molecular recognition.

Theoretical Predictions of Conformational Preferences

C-Undecylcalix researchgate.netresorcinarene can exist in several different conformations, including the most common crown, boat, chair, and diamond forms. nih.govrsc.org Theoretical calculations are crucial for predicting the relative stabilities of these conformers and understanding the factors that influence their conformational preferences. researchgate.net

The stability of a particular conformation is determined by a delicate balance of intramolecular interactions, such as hydrogen bonding between the hydroxyl groups on the upper rim, and steric interactions between the undecyl chains on the lower rim. Computational studies have shown that for many C-alkylcalix researchgate.netresorcinarenes, the crown conformation is the most stable due to the formation of a circular array of hydrogen bonds. nih.govresearchgate.net

The presence of guest molecules or changes in the solvent environment can also influence the conformational equilibrium. Theoretical models can predict how these external factors affect the conformational landscape of the calixarene, providing valuable insights for the design of molecular switches and responsive materials. A study on C-tetra(4-methoxyphenyl)calix researchgate.netresorcinarene demonstrated that the chair conformer exhibited stronger antioxidant activity than the crown conformer. mdpi.com

ConformerIC50 (ppm)Antioxidant Activity
Chair47.46Very Strong
Crown78.46Strong
Table 2: Antioxidant activity of C-tetra(4-methoxyphenyl)calix researchgate.netresorcinarene conformers. mdpi.com

Mechanistic Studies of Catalytic Processes within Supramolecular Hosts

The confined environment of the C-Undecylcalix researchgate.netresorcinarene cavity can be utilized to catalyze chemical reactions. Computational studies play a vital role in elucidating the mechanisms of these catalytic processes. By modeling the reaction pathway within the supramolecular host, researchers can identify key intermediates and transition states, and determine the role of the host in stabilizing these species. nih.gov

For example, quantum mechanical calculations combined with molecular dynamics simulations have been used to investigate the mechanism of reactions catalyzed by resorcinarene-based capsules. nih.gov These studies have shown that the host can pre-organize the reactants in a favorable orientation for reaction and stabilize the transition state through non-covalent interactions, thereby lowering the activation energy and accelerating the reaction rate.

In some cases, the calixarene itself can participate directly in the catalytic cycle, for instance, by acting as a proton shuttle. Computational mechanistic studies are essential for understanding these intricate catalytic pathways and for the rational design of new and more efficient supramolecular catalysts.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation C-Undecylcalixpreprints.orgresorcinarene-Based Systems

The future of C-Undecylcalix preprints.orgresorcinarene (B1253557) chemistry lies in the rational design of new derivatives with tailored properties. By strategically modifying the upper and lower rims of the macrocycle, researchers can fine-tune its solubility, binding affinity, and selectivity for specific guest molecules. researchgate.netnih.gov This approach moves beyond serendipitous discovery towards the deliberate engineering of molecules for targeted functions.

Computational modeling and structure-activity relationship studies are becoming instrumental in predicting the host-guest interactions and conformational behavior of new derivatives. mdpi.com This allows for the in silico design of next-generation systems for applications such as:

Selective Receptors: Designing cavitands with specific functional groups to achieve high selectivity for important analytes, including environmental pollutants or biological markers. mdpi.com

Advanced Catalysts: Creating functionalized calixarenes that not only bind substrates but also catalyze reactions with high efficiency and stereoselectivity, mimicking enzymatic processes. mdpi.com

Therapeutic Agents: Developing derivatives with enhanced bioavailability and targeted delivery capabilities for pharmaceuticals. nih.govugm.ac.id

Functionalization can occur at various positions, as detailed in the table below, enabling a high degree of control over the final properties of the molecule.

Modification SitePotential Functional GroupsDesired Outcome
Upper Rim (Hydroxyl Groups) Sulfonic acids, Sulfonamides, EstersEnhanced water solubility, specific binding sites, altered electronic properties
Lower Rim (Undecyl Chains) Varied alkyl chains, aromatic groupsModified lipophilicity, control over self-assembly, introduction of chromophores
Methylene (B1212753) Bridges Not typically modifiedStructural core of the macrocycle

This table illustrates common strategies for the rational design of C-Undecylcalix preprints.orgresorcinarene derivatives to achieve specific functionalities.

Integration into Multi-Component and Multifunctional Architectures

A significant area of emerging research involves incorporating C-Undecylcalix preprints.orgresorcinarene into more complex systems to create materials with synergistic or novel properties. mdpi.com The self-assembly capabilities of this macrocycle are key to constructing well-ordered, hierarchical structures. researchgate.net

Examples of Integrated Systems:

Composite Films: C-Undecylcalix preprints.orgresorcinarene has been successfully integrated with porous reduced graphene oxide to create composite films for electrochemical sensing. mdpi.comnih.gov The calixarene (B151959) acts as a molecular recognition layer, while the graphene provides an enhanced electron transfer surface, leading to superior sensitivity and selectivity for analytes like tryptophan. preprints.orgmdpi.comnih.gov

Supramolecular Polymers: By functionalizing the calixarene scaffold with polymerizable groups or through non-covalent host-guest interactions, it can be incorporated into polymer chains. mdpi.com This can lead to the development of self-healing materials, responsive gels, and materials with tunable mechanical properties. nih.gov

Nanoparticle Functionalization: The hydrophobic undecyl chains allow the molecule to be embedded on surfaces, such as reversed-phase HPLC stationary phases or nanoparticles, creating new recognition properties for separation science or targeted delivery systems. researchgate.net

These multi-component systems leverage the molecular recognition capabilities of the calixarene while harnessing the unique physical and chemical properties of the other components, leading to advanced functional materials. researchgate.netresearchgate.net

Green Chemistry Principles in Synthesis and Application Development

The traditional synthesis of calix preprints.orgresorcinarenes often involves harsh conditions and large volumes of organic solvents. rsc.org A key future direction is the adoption of green chemistry principles to make the synthesis and application of C-Undecylcalix preprints.orgresorcinarene more environmentally sustainable.

Research has demonstrated the feasibility of solvent-free synthesis for calix preprints.orgresorcinarenes. rsc.orgbeilstein-archives.org This approach involves the direct reaction of a resorcinol (B1680541) and an aldehyde in the presence of a catalytic amount of a solid acid at ambient temperatures. rsc.orgresearchgate.net

Synthesis MethodAdvantages
Traditional Solution Phase Well-established, versatile for various derivatives.
Solvent-Free Synthesis Reduced solvent waste, lower energy consumption, shorter reaction times, high yield and purity. rsc.orgbeilstein-archives.org
Microwave-Assisted Synthesis Significantly reduced reaction times, lower energy consumption, reduced waste. researchgate.net

This interactive table compares traditional and green synthesis methods for calix preprints.orgresorcinarenes, highlighting the environmental and efficiency benefits of emerging techniques.

These green synthetic routes represent a viable and superior alternative to traditional methods, aligning with the growing demand for sustainable chemical manufacturing. rsc.orgresearchgate.net

Addressing Challenges and Identifying Novel Opportunities in Supramolecular Science

Despite its vast potential, research on C-Undecylcalix preprints.orgresorcinarene and its derivatives faces several challenges. A primary hurdle is the characterization and purification of functionalized products, which often result in complex mixtures of conformers or varying degrees of substitution. mdpi.com Developing robust analytical and separation methodologies, such as advanced HPLC techniques, is crucial for overcoming these obstacles. mdpi.com

However, these challenges are coupled with significant opportunities. The intricate host-guest chemistry of calix preprints.orgresorcinarenes opens doors to novel applications:

Environmental Remediation: Their ability to encapsulate organic pollutants makes them promising for water purification and soil remediation. chemimpex.com

Energy Storage: Recent studies have explored the use of calix preprints.orgresorcinarene-based cavitands in constructing coordination compounds for battery materials, where they can improve structural stability and enhance lithium-ion performance. mdpi.com

Antioxidants: C-Undecylcalix preprints.orgresorcinarene has been investigated as a potential antioxidant for endothermic hydrocarbon fuels. researchgate.net Other C-arylcalix preprints.orgresorcinarenes have also shown strong antioxidant activity. researchgate.netatlantis-press.com

The versatility of the calix preprints.orgresorcinarene platform ensures that as one challenge is solved, new applications and areas of scientific inquiry emerge. researchgate.net

Potential in Biomimetic Systems Beyond Enzyme Mimicry

While enzyme mimicry is a well-established application for calixarenes, the future lies in exploring their potential in a broader range of biomimetic systems. nih.gov The ability to create a defined, semi-enclosed microenvironment within the calixarene cavity is central to these applications.

Emerging Biomimetic Roles:

Artificial Ion Channels: By functionalizing the portals of the calixarene, it is possible to create synthetic channels that can be embedded in lipid bilayers, mimicking the function of natural ion channels for regulating ion transport across cell membranes.

Drug Delivery Vehicles: The amphiphilic nature of C-Undecylcalix preprints.orgresorcinarene allows it to self-assemble into vesicles or micelles. nih.gov These supramolecular aggregates can encapsulate hydrophobic drugs, improving their solubility and bioavailability, similar to natural carrier proteins. chemimpex.comnih.gov

Artificial Receptors for Biomolecules: As demonstrated by their use in sensors, calixarenes can be designed to selectively bind specific biomolecules, such as amino acids (e.g., tryptophan) or neurotransmitters. mdpi.com This mimics the molecular recognition function of biological receptors and can be applied in diagnostics and biosensing. mdpi.comresearchgate.net

These advanced biomimetic systems leverage the fundamental principles of supramolecular chemistry to create artificial structures that replicate the function, if not the exact form, of complex biological machinery. researchgate.net

Q & A

Q. What role does C-Undecylcalix[4]resorcinarene play in nanoparticle synthesis and stabilization?

  • Methodological Answer : The compound acts as a capping agent in Au nanoparticle synthesis, as evidenced by TEM imaging. Its amphiphilic structure reduces interfacial tension, enabling uniform nucleation. Stability is assessed via zeta potential measurements and comparative studies with other surfactants (e.g., CTAB) .

Key Methodological Considerations

  • Reproducibility : Adhere to IUPAC guidelines for Langmuir film preparation (e.g., solvent purity, spreading volume) .
  • Data Validation : Use statistical tools (e.g., ANOVA) to address variability in adsorption isotherms, particularly at low ion concentrations .
  • Ethical Reporting : Disclose synthesis yields, byproducts, and purification limits to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.